molecular formula C9H8BrFN2 B1381184 7-Bromo-5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole CAS No. 1820684-32-9

7-Bromo-5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole

Cat. No.: B1381184
CAS No.: 1820684-32-9
M. Wt: 243.08 g/mol
InChI Key: QHGFZYKKEKWZGQ-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-2-fluoroaniline with 1,2-dimethylimidazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Types of Reactions:

    Substitution Reactions: The bromine and fluorine atoms in the compound can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), under inert atmosphere.

Major Products:

Scientific Research Applications

7-Bromo-5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of antiviral, anticancer, and antimicrobial agents.

    Biological Studies: The compound is studied for its potential interactions with biological targets such as enzymes and receptors.

    Material Science: It is used in the synthesis of functional materials for electronic and optical applications.

    Chemical Biology: The compound is employed in the study of biochemical pathways and molecular mechanisms

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with nucleic acids, affecting gene expression and cellular functions .

Comparison with Similar Compounds

  • 5-Bromo-7-fluoro-1H-benzo[d]imidazole
  • 6-Bromo-4-fluoro-1H-benzimidazole
  • 5-Bromo-7-fluoro-1H-benzoimidazole

Uniqueness: 7-Bromo-5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole is unique due to the presence of both bromine and fluorine atoms along with the dimethyl substitution on the imidazole ring. This combination enhances its chemical reactivity and potential biological activities compared to other similar compounds .

Properties

IUPAC Name

7-bromo-5-fluoro-1,2-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFN2/c1-5-12-8-4-6(11)3-7(10)9(8)13(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGFZYKKEKWZGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C(=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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